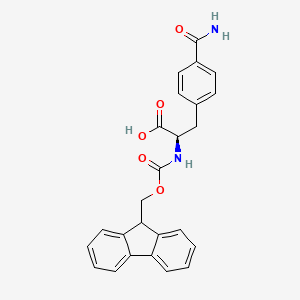

Fmoc-D-4-氨基甲酰苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-D-4-Carbamoylphe is a chemical compound used in scientific experiments for its wide range of applications. It is commercially available and is frequently used as a protecting group for amines .

Synthesis Analysis

Fmoc-D-4-Carbamoylphe is synthesized using the Fmoc solid-phase peptide synthesis method . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .

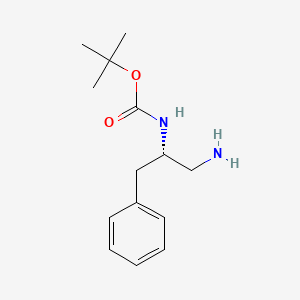

Molecular Structure Analysis

The molecular formula of Fmoc-D-4-Carbamoylphe is C25H22N2O5 . Its molecular weight is 430.5 g/mol .

Chemical Reactions Analysis

The Fmoc group in Fmoc-D-4-Carbamoylphe is base-labile . It is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .

科学研究应用

Pharmaceutical Research

Fmoc-D-4-Carbamoylphe is used in pharmaceutical research, particularly in the development of hydrogels. These hydrogels can be used for drug delivery systems due to their biocompatibility and ability to encapsulate various drugs .

Peptide Synthesis

This compound is often utilized in peptide synthesis as a protecting group for amino acids during the assembly of peptides .

Material Science

In material science, Fmoc-D-4-Carbamoylphe derivatives are used to create self-assembling materials, which have applications in creating nanostructures and nanofibers .

Biophysical Studies

The self-assembly properties of Fmoc-D-4-Carbamoylphe are studied using biophysical techniques, which is crucial for understanding the formation of structured materials .

Supramolecular Chemistry

It plays a role in supramolecular chemistry where its properties are harnessed to form supramolecular materials with specific functions .

Gelation Studies

Fmoc-D-4-Carbamoylphe is involved in gelation studies to investigate the gelation properties of peptides and their potential applications .

Therapeutic Applications

Research is being conducted on its use in therapeutic applications, particularly in relation to its structural and macroscopic architecture affecting its function .

Environmental Applications

There’s also interest in its environmental applications, such as dye removal properties, due to its ability to form stable gels that can trap and remove contaminants .

安全和危害

未来方向

Fmoc-D-4-Carbamoylphe, like other Fmoc protected single amino acids, has attracted great interest due to their ease of synthesis and applications as functional materials . They can form various structures that serve as excellent bio-organic scaffolds for diverse applications . Future research may focus on controlling the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids .

属性

IUPAC Name |

(2R)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNGLNMRFZUOTD-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-4-Carbamoylphe | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)